

Technical Monograph: 5-Chloro-2,4-difluorophenylacetonitrile[1][2]

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Compound of Interest

Compound Name: 5-Chloro-2,4-difluorophenylacetonitrile

CAS No.: 1429422-26-3

Cat. No.: B1432692

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Executive Summary

5-Chloro-2,4-difluorophenylacetonitrile (CAS: 1429422-26-3) is a high-value halogenated aromatic building block.[1][2][3] Its specific substitution pattern—featuring a chlorine atom at the meta position relative to the acetonitrile group, flanked by two fluorine atoms—imparts unique electronic and steric properties.[4] These characteristics are essential for modulating metabolic stability and lipophilicity in Active Pharmaceutical Ingredients (APIs), particularly in the development of triazole antifungals and kinase inhibitors.[4]

This guide outlines the physicochemical standards, synthetic pathways, and analytical protocols required for the rigorous handling and characterization of this compound.

Physicochemical Profile

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in multi-step synthesis.[4] The data below represents the theoretical and observed values for high-purity research grades.

Core Data Table[7][8]

Property	Value	Unit	Notes
Molecular Weight	187.57	g/mol	Calculated based on standard atomic weights.
Molecular Formula	C ₈ H ₄ ClF ₂ N	-	-
Exact Mass	187.0000	Da	Monoisotopic mass for MS calibration.
CAS Number	1429422-26-3	-	Verified Identifier.[1][5] [2][3]
Appearance	White to pale yellow solid	-	Low-melting solid (approx. 40–50°C estimated).
Solubility	DMSO, Methanol, DCM	-	Insoluble in water.[4]

Elemental Composition (Mass %)[7][9]

- Carbon: 51.22%
- Hydrogen: 2.15%[4]
- Chlorine: 18.90%
- Fluorine: 20.26%
- Nitrogen: 7.47%

Synthetic Methodology

The synthesis of **5-Chloro-2,4-difluorophenylacetonitrile** typically proceeds via a nucleophilic substitution (S_N2) of a benzyl halide precursor. This route is preferred for its scalability and high yield compared to metal-catalyzed cross-couplings.[4]

Protocol: Cyanation of Benzyl Halide

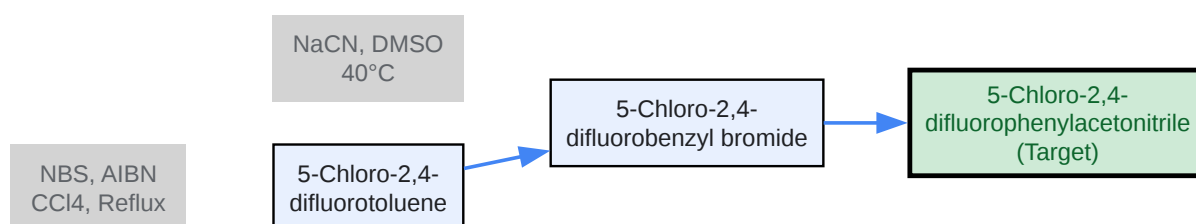
Precursor: 5-Chloro-2,4-difluorobenzyl bromide (or chloride). Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[4] Solvent: DMSO or DMF (Polar aprotic solvents accelerate the SN2 mechanism).[4]

Step-by-Step Workflow

- Preparation: Charge a reaction vessel with 5-Chloro-2,4-difluorobenzyl bromide (1.0 eq) dissolved in DMSO (5 vol).
- Addition: Slowly add NaCN (1.2 eq) while maintaining the temperature between 20–30°C to prevent exotherms.
- Reaction: Heat the mixture to 40–50°C and stir for 4–6 hours. Monitor consumption of the starting material via TLC or HPLC.[4]
- Quench: Pour the reaction mixture into ice water. The product will precipitate or form an oil. [4]
- Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMSO and cyanide salts.[4]
- Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from hexanes/ethanol if necessary.

Synthetic Pathway Diagram

The following diagram illustrates the conversion from the toluene precursor to the final nitrile.[4]



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Figure 1: Radical bromination followed by nucleophilic cyanation to yield the target nitrile.

Analytical Validation

Trustworthiness in research data relies on multi-modal characterization.[4] The following spectral features confirm the identity of **5-Chloro-2,4-difluorophenylacetonitrile**.

Infrared Spectroscopy (FT-IR)

- Diagnostic Band: A sharp, weak-to-medium intensity peak at $\sim 2250\text{ cm}^{-1}$ corresponds to the C \equiv N stretching vibration.
- Fingerprint: C-F stretches appear in the $1000\text{--}1400\text{ cm}^{-1}$ region.[4]

Nuclear Magnetic Resonance (NMR)[7]

- ^1H NMR (DMSO- d_6 , 400 MHz):
 - δ 4.10 ppm (s, 2H): Singlet corresponding to the benzylic methylene protons (-CH $_2$ -CN).
 - δ 7.40–7.80 ppm (m, 2H): Multiplets representing the aromatic protons (H-3 and H-6). The splitting pattern will be complex due to ^1H -F coupling.[4]
- ^{13}C NMR:
 - ~ 117 ppm: Carbon of the nitrile group (-C \equiv N).[4]
 - ~ 20 ppm: Benzylic carbon.[4]
 - 150–165 ppm: Doublets representing C-F carbons (large ^1C -F coupling constants).[4]

Mass Spectrometry (GC-MS)

- Molecular Ion (M^+): 187 m/z.[1][4]
- Isotope Pattern: A characteristic $M+2$ peak at ~ 189 m/z (approx. 33% height of M^+) confirms the presence of one Chlorine atom.[4]

Safety & Handling (HSE)

Critical Warning: Phenylacetonitriles can metabolize or hydrolyze to release Hydrogen Cyanide (HCN) under acidic conditions or in vivo.[4]

- Hazard Classification: Acute Toxicity (Oral/Dermal/Inhalation).[4]
- Engineering Controls: Always handle within a certified chemical fume hood.
- PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.[4]
- Waste Disposal: Segregate as cyanide-containing waste.[4] Do not mix with acids.[4]

References

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